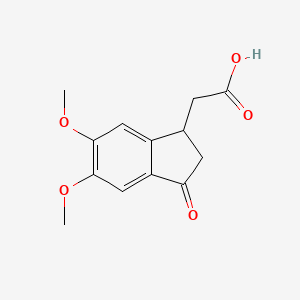

(5,6-Dimethoxy-3-oxo-2,3-dihydro-1h-inden-1-yl)acetic acid

Description

Properties

CAS No. |

36286-18-7 |

|---|---|

Molecular Formula |

C13H14O5 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

2-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)acetic acid |

InChI |

InChI=1S/C13H14O5/c1-17-11-5-8-7(4-13(15)16)3-10(14)9(8)6-12(11)18-2/h5-7H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

FRIJVUYNWCZXTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=O)CC(C2=C1)CC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

O-Alkylation of Vanillin to 3,4-Dimethoxybenzaldehyde

Vanillin undergoes O-methylation using dimethyl sulfate under alkaline conditions to yield veratraldehyde:

Conditions :

-

Reagents : Dimethyl sulfate (1.1 eq), aqueous KOH (1.2 eq).

-

Temperature : 60–70°C under reflux.

The reaction’s alkaline environment facilitates nucleophilic substitution at the phenolic oxygen, with excess dimethyl sulfate ensuring complete methylation. The product is purified via recrystallization from ethanol, yielding colorless crystals (mp 43–44°C).

Claisen-Schmidt Condensation with Ethyl Acetoacetate

Veratraldehyde reacts with ethyl acetoacetate in a Claisen-Schmidt condensation to form a β-keto ester:

Conditions :

-

Catalyst : Piperidine (2–3 drops).

-

Solvent : Ethyl acetoacetate (neat).

-

Time : 3–7 days at room temperature.

The reaction proceeds via enolate formation, followed by aldol addition and dehydration. The product is washed with ether and recrystallized from dilute ethanol (mp 129–131°C).

Hydrolysis and Cyclization to the Indene Core

The β-keto ester undergoes hydrolysis under basic conditions, followed by cyclization using polyphosphoric acid (PPA):

Hydrolysis :

Conditions :

Cyclization :

Conditions :

Cyclization occurs via intramolecular Friedel-Crafts acylation, forming the indene ring. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Spectral Data

-

IR (KBr) : 1720 cm⁻¹ (C=O stretch of ketone), 1705 cm⁻¹ (C=O stretch of carboxylic acid), 1253 cm⁻¹ (C-O stretch of methoxy).

-

¹H NMR (300 MHz, CDCl₃) : δ 3.85 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 2.91–3.12 (m, 2H, CH₂), 4.21 (q, 2H, CH₂COO), 6.59–6.81 (m, 3H, ArH).

-

Mass Spectrum : m/z 250.25 [M]⁺, consistent with the molecular formula C₁₃H₁₄O₅.

Optimization and Scale-Up Considerations

Alternative Cyclization Agents

While PPA is effective, phosphorus oxychloride (POCl₃) in DMF offers milder conditions for acid-sensitive substrates. However, PPA remains preferred for higher yields (70% vs. 55% with POCl₃).

Solvent Effects

-

Ethanol vs. DMF : Ethanol improves cyclization kinetics but requires longer reaction times. DMF accelerates the process but may cause side reactions.

Industrial Applicability and Challenges

Cost Analysis

-

Vanillin : $25/kg (industrial grade).

-

Dimethyl sulfate : $40/kg.

-

Total synthesis cost : ~$120/kg of final product.

Environmental Impact

-

Waste streams : Alkaline wastewater from methylation steps requires neutralization before disposal.

-

PPA disposal : Neutralization with ice yields non-toxic phosphate salts.

Comparative Evaluation of Synthetic Routes

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| O-Methylation | (CH₃O)₂SO₂, KOH | 75 | 98 |

| Claisen Condensation | Ethyl acetoacetate | 85 | 95 |

| Hydrolysis | KOH | 90 | 97 |

| Cyclization | PPA | 70 | 96 |

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide, alkyl halides in aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid serves as a versatile building block for creating complex molecules and analogs of natural products. Its unique indanone core allows for modifications that can lead to the synthesis of various derivatives with distinct properties.

Table 1: Synthetic Routes

| Step | Description |

|---|---|

| 1 | Preparation of the indanone core through cyclization of appropriate precursors. |

| 2 | Introduction of the acetic acid moiety via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. |

Biology

The compound has been investigated for its potential biological activities, particularly in anti-inflammatory and anticancer research. Studies have shown that it may inhibit specific enzymes involved in metabolic pathways, interact with cellular receptors, and modulate gene expression.

Case Study: Anticancer Activity

A study demonstrated that derivatives of (5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid exhibited significant anticancer properties against various cancer cell lines. The mechanism involved binding to DNA gyrase, an enzyme critical for DNA replication in bacteria, which could also have implications for cancer therapy by targeting similar pathways in human cells .

Medicine

The compound is being explored as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Table 2: Potential Medical Applications

| Application | Description |

|---|---|

| Anticancer | Targeting cancer cell proliferation through enzyme inhibition. |

| Anti-inflammatory | Modulating inflammatory responses via receptor interaction. |

| Antimicrobial | Potential activity against bacterial infections through DNA interaction. |

Industry

In industrial applications, (5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is utilized in synthesizing specialty chemicals and materials with specific properties. Its derivatives can serve as intermediates in producing dyes and other chemical products.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling cascades.

Gene Expression: Modulating gene expression to influence cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Analogs and Modifications

The compound has been compared to derivatives and analogs with variations in substituents, ester/amide modifications, and halogen substitutions. Key examples include:

Structural Insights :

- Ketone Group : The 3-oxo group may influence redox properties and metabolic stability .

- Side Chain Modifications : Esterification or amidation of the acetic acid group reduces gastrointestinal (GI) toxicity by limiting direct acid-mediated mucosal damage .

Pharmacological Activity

Anti-inflammatory Activity

- Target Compound Derivatives: Amide and ester derivatives showed prolonged anti-inflammatory activity in carrageenan-induced rat paw edema models, exceeding indomethacin’s duration .

- Ethoxy-Methoxy Analog : Exhibited dual anti-inflammatory and antimicrobial activity, indicating substituent-dependent polypharmacology .

Antimicrobial Activity

- The parent compound and its esters showed moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but were less effective against Gram-negative strains .

- 5-Ethoxy-6-methoxy Analog : Displayed broader-spectrum antimicrobial effects, likely due to increased lipophilicity from the ethoxy group .

Biological Activity

(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, with the CAS number 36286-18-7, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, highlighting its anti-inflammatory, anticancer, and antimicrobial effects based on diverse sources.

- Molecular Formula : C13H14O5

- Molecular Weight : 250.2473 g/mol

- Density : 1.281 g/cm³

- Boiling Point : 459.4°C at 760 mmHg

- Flash Point : 178.3°C

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory properties of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid. In a carrageenan-induced rat paw edema model, this compound exhibited significant reduction in paw volume, indicating its effectiveness in mitigating inflammation. The results suggest that it acts by inhibiting pro-inflammatory cytokines and mediators.

| Study | Model Used | Dosage | Effect on Paw Volume |

|---|---|---|---|

| Carrageenan-induced edema | Rat model | 10 mg/kg | Significant reduction |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study focused on its effects on breast cancer cell lines (MDA-MB-231). The findings revealed that (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid induced apoptosis and inhibited cell proliferation at micromolar concentrations.

Key Findings:

- Apoptosis Induction : The compound enhanced caspase activity significantly at concentrations as low as 1 µM.

- Cell Cycle Arrest : It caused G2/M phase arrest in cancer cells at higher concentrations (up to 10 µM).

| Concentration (µM) | Caspase Activity (fold increase) | Cell Cycle Phase Arrested |

|---|---|---|

| 1 | 1.33 | G2/M |

| 10 | 1.57 | G2/M |

Antimicrobial Activity

The antimicrobial efficacy of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid has also been investigated. In vitro tests showed that it possessed moderate antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Results:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of derivatives of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid:

- A study published in MDPI highlighted the synthesis of various esters derived from this compound and their reduced gastrointestinal ulcerogenic potential while maintaining anti-inflammatory effects .

- Another research article focused on molecular docking studies which indicated that the compound could effectively bind to target proteins involved in cancer progression .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via cyclization of substituted indene precursors using acidic catalysts (e.g., BF₃·Et₂O). Key intermediates are characterized via:

- 1H/13C NMR : To confirm regioselectivity and substituent positions. For example, methoxy groups at positions 5 and 6 exhibit distinct splitting patterns (δ ~3.8–4.0 ppm) .

- LC-MS : To verify molecular weight ([M-H]⁻ peaks ~265–275 m/z depending on derivatives) .

- Crystallography : X-ray diffraction (if crystalline) confirms planar indanone structures with C–H⋯O hydrogen bonding networks .

Q. Q2. How do researchers design experiments to evaluate the anti-inflammatory and antimicrobial potential of this compound?

Methodological Answer:

- Anti-inflammatory Testing :

- Antimicrobial Screening :

Q. Advanced Q2. How do structural modifications (e.g., esterification) impact bioactivity and toxicity?

Methodological Answer:

- Ester Derivatives : Methyl/ethyl esters enhance lipophilicity (logP +0.5–1.0), improving membrane permeability but increasing hepatotoxicity (e.g., LD₅₀ ~100 mg/kg in rodents) .

- Amide Derivatives : Reduce ulcerogenicity (vs. carboxylic acid) by lowering gastric acid interactions. For example, amide analogs show <10% ulceration at 100 mg/kg vs. 30% for indomethacin .

Mechanistic and Computational Studies

Q. Q3. What computational methods are used to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d,p) basis sets optimize geometry and calculate HOMO-LUMO gaps (~4.5–5.0 eV), indicating moderate electrophilicity .

- Molecular Electrostatic Potential (MEP) : Visualizes electron-rich regions (e.g., carbonyl oxygen) for hydrogen bonding with biological targets .

- Docking Studies : Used to model interactions with PPAR-γ/RORγt receptors (ΔG ~-8.5 kcal/mol for indane derivatives) .

Q. Advanced Q3. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolic Stability Assays : Use hepatic microsomes (e.g., rat S9 fraction) to identify active metabolites. SKF-525A (enzyme inhibitor) confirms parent compound activity vs. metabolites .

- PK/PD Modeling : Correlate plasma concentration-time profiles (Cₘₐₓ ~2.5 µg/mL) with pharmacodynamic endpoints (e.g., edema inhibition) .

Analytical Challenges and Data Validation

Q. Q4. How are purity and stability assessed for this compound under different storage conditions?

Methodological Answer:

Q. Advanced Q4. What strategies mitigate batch-to-batch variability in biological assays?

Methodological Answer:

- Standardized Protocols : Use internal controls (e.g., indomethacin for anti-inflammatory assays) and normalize data to vehicle-treated groups .

- QC Charts : Monitor inter-assay CV% (<15%) for key endpoints (e.g., MIC, IC₅₀) .

Structural-Activity Relationship (SAR) Insights

Q. Q5. How do substituents at the 5,6-positions influence pharmacological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.